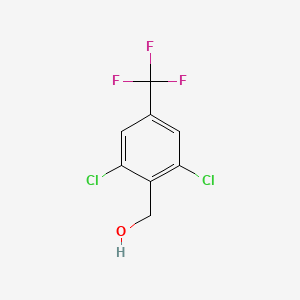

(2,6-二氯-4-(三氟甲基)苯基)甲醇

描述

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound that is used in the synthesis of various other compounds . It is a key intermediate in the synthesis of fipronil, a highly effective broad-spectrum insecticide .

Synthesis Analysis

The synthesis of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” involves several steps. A key step in the synthesis of fipronil, which uses this compound as an intermediate, is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .Molecular Structure Analysis

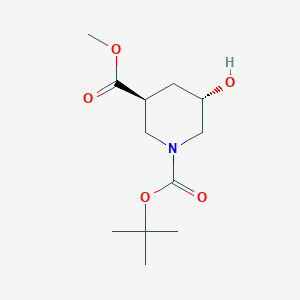

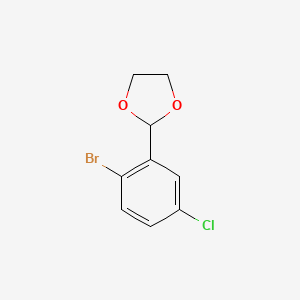

The molecular structure of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is characterized by the presence of a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group .Chemical Reactions Analysis

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” can undergo various chemical reactions. For instance, it can react with ethyl acetoacetate to afford a pyrazole compound . It can also react with other compounds to form various derivatives .Physical and Chemical Properties Analysis

“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . It has a molecular weight of 245.03 . The compound is stable at normal temperatures for one year .科学研究应用

甲醇作为一种清洁燃料

甲醇,包括(2,6-二氯-4-(三氟甲基)苯基)甲醇等变体,因其作为一种用途广泛的清洁燃料而受到认可。用作燃烧燃料时,其排放极低,突出了其环境效益。甲醇在煤气化联合循环电厂等领域的潜在未来用途,突显了其在减少碳足迹和提高能源效率方面的重大意义(Cybulski,1994)。

甲醇制氢

将甲醇转化为高纯度氢是一个重要的研究领域,对发展氢甲醇经济具有重要意义。铜基催化剂因其对CO2高于CO的活性和选择性而备受关注,尽管催化剂失活和稳定性等挑战仍然存在。新型反应器技术,如多孔铜纤维烧结毡和瑞士卷反应器,在效率和节能方面提供了进步(García 等,2021)。

甲醇作为变压器油中的化学标记

使用甲醇作为化学标记来评估电力变压器中固体绝缘状况是一种创新应用。甲醇在不同加速老化温度下的稳定性以及指示变压器矿物油中纤维素固体绝缘降解的能力对于监测和维护变压器健康至关重要(Jalbert 等,2019)。

甲醇在燃料混合物中

对甲醇-汽油混合物的研究表明,它们具有改善发动机性能和排放的潜力。甲醇加入燃料混合物中可以提高能量含量、运动粘度、耐腐蚀性、耐水性和相稳定性,从而为传统燃料提供了一种更清洁的替代品(Bharath & Selvan,2021)。

直接甲醇燃料电池

直接甲醇燃料电池(DMFC)的研究解决了其广泛应用的障碍,例如甲醇渗透。研究重点是开发更耐甲醇渗透的聚合物电解质,以提高 DMFC 效率并减少与甲醇渗透相关的限制(Heinzel & Barragán,1999)。

安全和危害

作用机制

Mode of Action

It’s known that the compound contains a trifluoromethyl group, which is often associated with increased lipophilicity and enhanced binding to biological targets .

Biochemical Pathways

It’s known that the compound can undergo various chemical reactions, such as oxidation, reduction, photolysis, and hydrolysis .

Pharmacokinetics

The compound’s trifluoromethyl group could potentially enhance its bioavailability due to increased lipophilicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its efficacy could be influenced by its physical form and the presence of other substances in its environment .

属性

IUPAC Name |

[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSMGGUZKDAYQNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)

![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)